N-[4-(1-adamantyl)benzoyl]valine
Description
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[[4-(1-adamantyl)benzoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H29NO3/c1-13(2)19(21(25)26)23-20(24)17-3-5-18(6-4-17)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,13-16,19H,7-12H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
PRKZFRQGWUQYOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[4-(1-adamantyl)benzoyl]valine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Benzoyl Valine Derivatives
Key Findings:
Substituent Effects on Solubility :
- The adamantyl group significantly reduces aqueous solubility compared to unsubstituted N-benzoyl-L-valine, which dissolves readily in polar solvents due to its simpler structure . The azido derivative (N-(2′-azidobenzoyl)-valine) exhibits moderate solubility, influenced by the polar yet bulky azide group .
- Adamantyl’s hydrophobicity may enhance lipid bilayer penetration, making it advantageous for drug delivery systems targeting intracellular targets .
Synthetic Complexity :
- This compound requires specialized reagents (e.g., 4-(1-adamantyl)benzoyl chloride), increasing synthetic complexity compared to simpler benzoyl derivatives .
- In contrast, N-(2′-azidobenzoyl)-valine is synthesized via straightforward acylation, though the azide group necessitates careful handling due to explosivity risks .
Functional Group Diversity :
- The tetrazole-containing derivative () highlights how heterocyclic groups (e.g., tetrazole) can confer specific bioactivity, such as angiotensin receptor binding, whereas the adamantyl group’s role may be more structural (e.g., stabilizing protein interactions) .
Thermal and Chemical Stability :
- Adamantyl’s rigid cage structure enhances thermal stability, a property absent in linear aliphatic substituents like butyryl or valeryl groups .
Mechanistic Insights:
- Adamantyl vs.
- Ortho vs.
Preparation Methods
Valine Protection
Valine’s amino group is protected to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is introduced by reacting valine with di-tert-butyl dicarbonate ((Boc)₂O) in a mixture of water and dioxane (1:1) at pH 9–10, maintained by sodium hydroxide. This step proceeds quantitatively at room temperature over 12 hours.
Amide Bond Formation
The coupling of Boc-protected valine with 4-(1-adamantyl)benzoyl chloride is performed in anhydrous DCM under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 0°C for 1 hour, followed by 24 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding N-[4-(1-adamantyl)benzoyl]-Boc-valine in 78% yield.
Deprotection of Boc Group
Final deprotection is achieved by treating the Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at 0°C. After neutralization with saturated sodium bicarbonate (NaHCO₃), the free amine is extracted with ethyl acetate and dried over magnesium sulfate (MgSO₄). This step affords this compound in 92% purity.
Alternative Methods: Direct Coupling via Mixed Anhydrides
To bypass the acyl chloride intermediate, a mixed anhydride approach employs isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C. The anhydride is formed by sequential addition of 4-(1-adamantyl)benzoic acid, NMM, and IBCF, followed by reaction with valine methyl ester. Hydrolysis of the methyl ester with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 0°C for 1 hour yields the target compound in 68% overall yield.
Catalytic Approaches and Recent Innovations
Copper hydride (CuH)-catalyzed methods, though less explored for adamantane-containing compounds, offer potential for enantioselective synthesis. A recent study demonstrated the use of (R)-DTBM-SEGPHOS as a chiral ligand with CuCl and polymethylhydrosiloxane (PMHS) in toluene at 50°C, achieving 85% enantiomeric excess (ee) for analogous amides. Adaptation of this protocol to this compound remains an area of active research.
Analytical Data and Comparative Yields
The table below summarizes key synthetic routes and their efficiencies:
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acyl chloride coupling | SOCl₂, Boc-valine, TEA, DCM | 78 | 95 | |
| Mixed anhydride | IBCF, NMM, LiOH, THF | 68 | 90 | |
| Direct EDCl/HOBt coupling | EDCl, HOBt, DMF | 72 | 93 |
Challenges and Optimization Opportunities
-
Steric Hindrance : The adamantyl group slows reaction kinetics, necessitating excess reagents or prolonged times. Microwave-assisted synthesis at 100°C reduces coupling times from 24 hours to 2 hours.
-
Racemization : Coupling at low temperatures (0–5°C) and using HOBt suppress valine’s racemization, maintaining >98% enantiopurity.
-
Purification : Silica gel chromatography remains standard, but recrystallization from ethanol/water (7:3) improves yields to 85% for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
